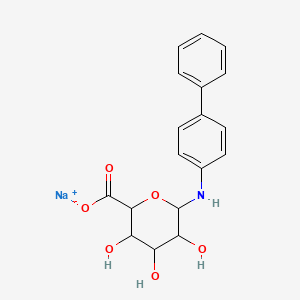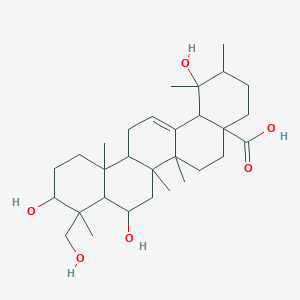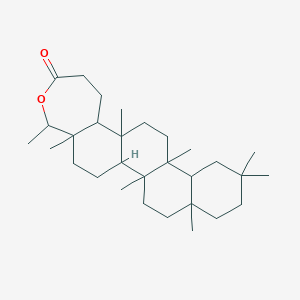
Sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Aminobiphenyl -D-Glucuronide Sodium Salt is a derivative of 4-Aminobiphenyl, an aromatic amine known for its carcinogenic properties. This compound is formed by the conjugation of 4-Aminobiphenyl with glucuronic acid, resulting in a glucuronide conjugate that is more water-soluble and can be excreted more easily from the body. The sodium salt form enhances its solubility in aqueous solutions, making it useful for various biochemical and pharmacological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminobiphenyl -D-Glucuronide Sodium Salt typically involves the following steps:
Nitration of Biphenyl: Biphenyl is nitrated to form 4-Nitrobiphenyl.
Reduction: 4-Nitrobiphenyl is reduced to 4-Aminobiphenyl using reducing agents such as iron and hydrochloric acid.
Glucuronidation: 4-Aminobiphenyl is then conjugated with glucuronic acid in the presence of enzymes like UDP-glucuronosyltransferase to form 4-Aminobiphenyl -D-Glucuronide.
Formation of Sodium Salt: The glucuronide conjugate is converted to its sodium salt form by neutralizing with sodium hydroxide.
Industrial Production Methods
Industrial production of 4-Aminobiphenyl -D-Glucuronide Sodium Salt follows similar steps but on a larger scale. The process involves:
Bulk Nitration and Reduction: Large quantities of biphenyl are nitrated and reduced using industrial-scale reactors.
Enzymatic Glucuronidation: The glucuronidation step is carried out in bioreactors with immobilized enzymes to enhance efficiency.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain the sodium salt form.
Chemical Reactions Analysis
Types of Reactions
4-Aminobiphenyl -D-Glucuronide Sodium Salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Electrophilic reagents like bromine or chlorinating agents in the presence of a catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
4-Aminobiphenyl -D-Glucuronide Sodium Salt has several scientific research applications:
Chemistry: Used as a model compound to study glucuronidation reactions and enzyme kinetics.
Biology: Employed in studies of metabolic pathways and detoxification processes.
Medicine: Investigated for its role in drug metabolism and potential therapeutic applications.
Industry: Utilized in the synthesis of dyes and pigments, as well as in the development of analytical methods for detecting aromatic amines.
Mechanism of Action
The mechanism of action of 4-Aminobiphenyl -D-Glucuronide Sodium Salt involves its metabolism and interaction with cellular components:
Metabolism: It is metabolized by enzymes like UDP-glucuronosyltransferase to form glucuronide conjugates, which are more water-soluble and can be excreted.
Molecular Targets: The compound can form DNA adducts, leading to mutations and potential carcinogenesis.
Pathways Involved: It is involved in detoxification pathways, where it is conjugated with glucuronic acid to facilitate excretion.
Comparison with Similar Compounds
4-Aminobiphenyl -D-Glucuronide Sodium Salt can be compared with other similar compounds:
4-Nitrobiphenyl: A precursor in the synthesis of 4-Aminobiphenyl.
4-Aminobiphenyl: The parent compound, known for its carcinogenic properties.
Benzidine: Another aromatic amine with similar carcinogenic effects.
2-Naphthylamine: An aromatic amine used in dye synthesis with similar metabolic pathways.
Uniqueness
4-Aminobiphenyl -D-Glucuronide Sodium Salt is unique due to its enhanced water solubility and excretion properties, making it a valuable compound for studying detoxification and metabolic processes.
Properties
Molecular Formula |
C18H18NNaO6 |
|---|---|
Molecular Weight |
367.3 g/mol |
IUPAC Name |
sodium;3,4,5-trihydroxy-6-(4-phenylanilino)oxane-2-carboxylate |
InChI |
InChI=1S/C18H19NO6.Na/c20-13-14(21)16(18(23)24)25-17(15(13)22)19-12-8-6-11(7-9-12)10-4-2-1-3-5-10;/h1-9,13-17,19-22H,(H,23,24);/q;+1/p-1 |
InChI Key |
ZXJUCVIKNNGTAE-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)NC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![10-hydroxy-1,6,6-trimethyl-10-(2-oxopropyl)-2,7,8,9-tetrahydro-1H-naphtho[1,2-g][1]benzofuran-11-one](/img/structure/B12320530.png)

![4'-Chloro-5'-ethyl-9-fluoro-11-hydroxy-10,13,16-trimethylspiro[6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthrene-17,2'-furan]-3,3'-dione](/img/structure/B12320536.png)


![4-(9H-fluoren-9-ylmethoxycarbonylamino)-7-[(2-methylpropan-2-yl)oxy]-7-oxoheptanoic acid](/img/structure/B12320552.png)


![Tert-butyl 3-[2-amino-3-[(2-methylpropan-2-yl)oxy]-3-oxopropyl]indole-1-carboxylate;hydrochloride](/img/structure/B12320559.png)
![2-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)acetaldehyde](/img/structure/B12320560.png)
![3-(Isobutyramido)-[1,2,4]triazolo[4,3-a]pyridine-8-carboxylic acid](/img/structure/B12320576.png)

![3-hydroxy-2-[N-(1-hydroxy-4-methylpentan-2-yl)-C-methylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B12320592.png)
